molecular formula C31H56O5 B3026123 Dimyristolein CAS No. 372516-89-7

Dimyristolein

Cat. No. B3026123
CAS RN: 372516-89-7
M. Wt: 508.8 g/mol
InChI Key: DWYJVJPYMUGUIZ-HWAYABPNSA-N
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Description

Dimyristolein is a diacylglycerol that contains the monounsaturated 14-carbon fatty acid myristoleic acid at two positions . It has a molecular formula of C31H56O5 and a molecular weight of 508.8 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: OC(COC(CCCCCC/C=C\CCCC)=O)COC(CCCCCC/C=C\CCCC)=O . This indicates that it is a diester of glycerol with two myristoleic acid molecules .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is soluble in DMF and ethanol .

Scientific Research Applications

Lipid Kinetics and Vesicle System Studies

Dimyristolein plays a crucial role in understanding lipid kinetics, particularly in vesicle systems. The application of time-resolved small-angle neutron scattering technique to the vesicle system of dimyristoylphosphatidylcholine (a related phospholipid) demonstrated the capability to determine lipid kinetics, including rates of transbilayer and interbilayer exchange. This technique is suitable for evaluating the activity of factors relevant to lipid migration, such as translocase and lipid transfer proteins, highlighting its importance in the study of membrane dynamics and lipid kinetics (Nakano et al., 2007).

Biomimetic Vesicle Formation

Research on biomimetic vesicles using dimyristoyl and dihexanoyl phosphorylcholine (DMPC and DHPC, respectively) has shown that doping with negatively charged lipids or divalent cations leads to the spontaneous formation of energetically stabilized monodisperse unilamellar vesicles. These findings are crucial for the development of model systems for studying membrane dynamics and for applications in drug delivery systems, as they demonstrate how vesicle formation and stability can be controlled by lipid composition (Nieh et al., 2003).

Biophysical and Biochemical Studies

This compound and related phospholipids have been extensively used in biophysical and biochemical studies to understand membrane-associated phenomena. For instance, mixtures of dimyristoyl-phosphatidylcholine (DMPC) and dihexanoyl-phosphatidylcholine (DHPC) form bicelles and different bilayer organizations that have been utilized to investigate protein structure by NMR. Such studies contribute to our understanding of membrane protein interactions, membrane dynamics, and the structural basis of membrane-associated processes (Triba et al., 2005).

properties

IUPAC Name

[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYJVJPYMUGUIZ-HWAYABPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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